molecular formula C19H28N4O B2558827 N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide CAS No. 2415456-01-6

N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2558827
CAS No.: 2415456-01-6
M. Wt: 328.46
InChI Key: AFNQJSVLVSWZNP-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole intermediate. The tert-butyl group is introduced through alkylation reactions, and the azetidine ring is formed via cyclization reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzodiazole ring .

Scientific Research Applications

N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and azetidine-containing molecules. Examples include:

Uniqueness

N-tert-butyl-3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the tert-butyl and benzodiazole moieties enhances its stability and potential for diverse applications .

Properties

IUPAC Name

N-tert-butyl-3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-18(2,3)16-20-14-9-7-8-10-15(14)23(16)13-11-22(12-13)17(24)21-19(4,5)6/h7-10,13H,11-12H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNQJSVLVSWZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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